N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
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Description
N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C29H32ClFN4O3S2 and its molecular weight is 603.17. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Pharmacological Screening
Research has shown the synthesis of compounds related to benzothiazoles and sulphonamido quinazolinyl imidazole, which have been screened for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds, containing various functional groups, were synthesized through a process involving Ethylchloroformate and 2-aminobenzothiazoles, indicating a broad spectrum of pharmacological potentials (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Antiulcer and Cardiac Electrophysiological Activity
Another study focused on synthesizing a series of compounds to test their antiulcer activity, highlighting the potential of these derivatives in gastric ulcer treatment. Additionally, N-substituted imidazolylbenzamides or benzene-sulfonamides were explored for their cardiac electrophysiological activity, revealing that certain derivatives show comparable potency to known selective class III agents, suggesting their utility in treating arrhythmias (Uchida, Chihiro, Morita, Yamashita, Yamasaki, Kanbe, Yabuuchi, & Nakagawa, 1990).
Cytotoxic Activity Against Cancer Cell Lines
Sulfonamide derivatives have been synthesized and demonstrated notable cytotoxic activity against breast and colon cancer cell lines. This indicates the compound's potential in cancer therapy, especially considering the potency of certain derivatives against specific cancer cell lines, suggesting their relevance for targeted cancer treatments (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31FN4O3S2.ClH/c1-3-32(4-2)19-20-33(29-31-27-24(30)11-7-13-26(27)38-29)28(35)22-14-16-23(17-15-22)39(36,37)34-18-8-10-21-9-5-6-12-25(21)34;/h5-7,9,11-17H,3-4,8,10,18-20H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFWNPFHLZDHCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClFN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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